4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide
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Overview
Description
4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide is a synthetic organic compound that features a cyclohexane ring substituted with an aminomethyl group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclohexane ring: Starting with a cyclohexanone derivative, the aminomethyl group can be introduced via reductive amination.
Introduction of the iodophenyl group: The iodophenyl group can be attached through a nucleophilic substitution reaction, where a halogenated cyclohexane derivative reacts with an iodophenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The iodophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-N-phenylcyclohexane-1-carboxamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-(Aminomethyl)-N-(4-bromophenyl)cyclohexane-1-carboxamide: Contains a bromine atom instead of iodine, which may result in different chemical and biological properties.
Uniqueness
The presence of the iodophenyl group in 4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide can confer unique reactivity and potential biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C14H19IN2O |
---|---|
Molecular Weight |
358.22 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H19IN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h5-8,10-11H,1-4,9,16H2,(H,17,18) |
InChI Key |
SIMYTGOOXSVENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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